molecular formula C20H19BrN6O3S2 B10883216 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B10883216
M. Wt: 535.4 g/mol
InChI Key: LIAZRMPZZCSZOD-UHFFFAOYSA-N
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Description

N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a brominated triazinoindole moiety, and a butanamide backbone, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the sulfanyl group: The triazinoindole is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with the butanamide backbone: The intermediate product is then coupled with a butanamide derivative.

    Introduction of the aminosulfonyl group: Finally, the phenyl ring is functionalized with an aminosulfonyl group through sulfonation and subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfonamides and indoles.

    Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins. The bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the bromine atom.

    N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the methyl group.

Uniqueness

The presence of both the bromine and methyl groups in N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide enhances its chemical reactivity and binding affinity, making it a unique compound with distinct properties compared to its analogs.

Properties

Molecular Formula

C20H19BrN6O3S2

Molecular Weight

535.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C20H19BrN6O3S2/c1-3-16(19(28)23-12-5-7-13(8-6-12)32(22,29)30)31-20-24-18-17(25-26-20)14-10-11(21)4-9-15(14)27(18)2/h4-10,16H,3H2,1-2H3,(H,23,28)(H2,22,29,30)

InChI Key

LIAZRMPZZCSZOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Origin of Product

United States

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